4-Methylquinolin-2-amine

Overview

Description

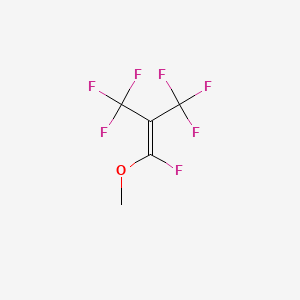

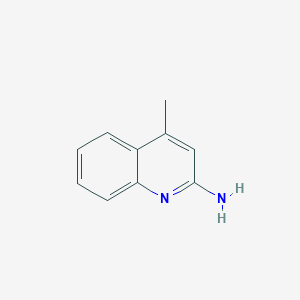

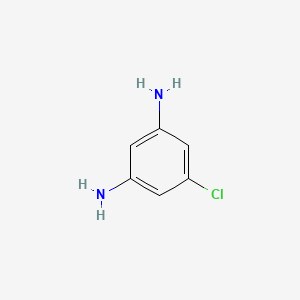

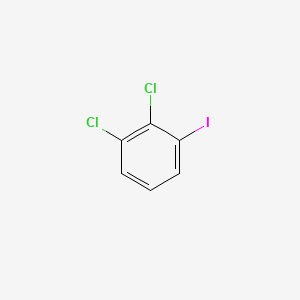

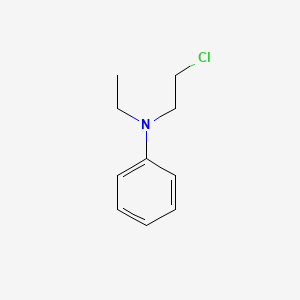

4-Methylquinolin-2-amine, also known as 2-methylquinolin-4-amine , is a compound with the molecular weight of 158.2 . It is typically in the form of a powder .

Synthesis Analysis

The synthesis of 2-methylquinoline and its derivatives has been reported in various studies . For instance, one study reported the synthesis of 2-methylquinoline using the Doebner–von Miller method . Another study reported the synthesis of 2-chloro N-substituted amino quinolines, which could potentially include 4-Methylquinolin-2-amine .Molecular Structure Analysis

The molecular structure of 4-Methylquinolin-2-amine can be represented by the InChI code: LAKQBTPNPXHTNB-UHFFFAOYSA-N . The compound has a molecular formula of C10H10N2 .Chemical Reactions Analysis

Quinoline derivatives, including 4-Methylquinolin-2-amine, have been used in various chemical reactions. For instance, they have been used in the synthesis of imine polymers and in the construction of other pharmaceutical agents .Physical And Chemical Properties Analysis

4-Methylquinolin-2-amine is a powder with a melting point of 129-130°C . and a density of 1.169 g/cm^3 .Scientific Research Applications

Anticancer Agent Development

4-Methylquinolin-2-amine: has been studied for its potential as an anticancer agent. A derivative, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine (2b) , showed promising activity against non-small cell lung cancer cell line A549, with an inhibition concentration value of ( IC_{50} ) 29.4 μM . This compound’s molecular docking studies indicated a lower binding energy with key proteins in the PI3K/AKT/mTOR pathway, which is significant in cancer proliferation and apoptosis .

Pharmacophore in Drug Discovery

The quinoline moiety, a core structure in 4-Methylquinolin-2-amine , is a valuable pharmacophore in drug discovery. It forms the basis for biologically significant molecules with diverse therapeutic profiles, including antimalarial, antimicrobial, and anticancer activities . The structural versatility of quinoline derivatives makes them a focus for novel drug development.

Molecular Docking Studies

4-Methylquinolin-2-amine: derivatives have been utilized in molecular docking studies to explore their interactions with various biological targets. These studies help in understanding the binding affinities and potential inhibitory effects of these compounds on specific proteins or enzymes involved in disease pathways .

Antimalarial Activity

Compounds based on the 4-aminoquinoline scaffold, which includes 4-Methylquinolin-2-amine , are known for their antimalarial properties. They have been developed with potent in vitro activity against strains of malaria, showcasing the potential of quinoline derivatives in treating this disease .

Antimicrobial Properties

The quinoline structure is also associated with antimicrobial properties. Research has indicated that certain derivatives can be effective against a range of microbial infections, providing a pathway for the development of new antimicrobial agents .

Synthesis of Bioactive Compounds

4-Methylquinolin-2-amine: serves as a starting material for the synthesis of various bioactive compounds. Its reactivity allows for functionalization, leading to the creation of molecules with potential biological and pharmaceutical activities .

Mechanism of Action

Target of Action

The primary target of 4-Methylquinolin-2-amine is the PI3K/AKT/mTOR pathway proteins . This pathway plays a significant role in multiple cancers by regulating apoptosis and cell proliferation .

Mode of Action

4-Methylquinolin-2-amine interacts with its targets, the PI3K/AKT/mTOR pathway proteins, by binding to them. The molecular docking studies have revealed a lesser binding energy with 4-Methylquinolin-2-amine , indicating a strong interaction between the compound and its targets.

Biochemical Pathways

The interaction of 4-Methylquinolin-2-amine with the PI3K/AKT/mTOR pathway proteins affects this pathway, leading to downstream effects that can influence cell proliferation and apoptosis . This pathway is commonly involved in multiple cancers, and its modulation by 4-Methylquinolin-2-amine can have significant therapeutic implications .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Methylquinolin-2-amine are predicted to be satisfactory . These properties impact the bioavailability of the compound, influencing its therapeutic efficacy.

Result of Action

The result of 4-Methylquinolin-2-amine’s action is the modulation of the PI3K/AKT/mTOR pathway, leading to potential anticancer effects . The compound has been found to be active with an inhibition concentration value of IC50 29.4 μM .

Safety and Hazards

Future Directions

Quinoline and its derivatives, including 4-Methylquinolin-2-amine, have shown substantial biological activities . They have been used in the synthesis of various pharmaceutical agents . Therefore, developing a novel drug using this scaffold with potent activity and selectivity remains an interesting field of research .

properties

IUPAC Name |

4-methylquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKQBTPNPXHTNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282932 | |

| Record name | 4-methylquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylquinolin-2-amine | |

CAS RN |

27063-27-0 | |

| Record name | 27063-27-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methylquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-Benzo[b]carbazole](/img/structure/B1582823.png)